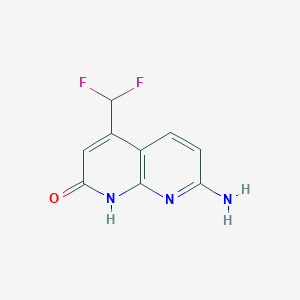

7-Amino-4-(difluoromethyl)-1,8-naphthyridin-2(1H)-one

Description

Properties

Molecular Formula |

C9H7F2N3O |

|---|---|

Molecular Weight |

211.17 g/mol |

IUPAC Name |

7-amino-4-(difluoromethyl)-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C9H7F2N3O/c10-8(11)5-3-7(15)14-9-4(5)1-2-6(12)13-9/h1-3,8H,(H3,12,13,14,15) |

InChI Key |

WTFAQLUHEODFFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=O)N2)C(F)F)N |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters

Substrates :

-

2-Amino-3-ketopyridine derivatives : The ketone moiety directs cyclization. For difluoromethyl incorporation, 2-amino-3-(difluoromethylcarbonyl)pyridine is used.

-

Terminal alkynes : Serve as the second coupling partner.

Catalyst System :

-

NHC–BIAN–CuCl complexes : Optimal for π-activation of alkynes and dehydrative cyclization. Complex 4h (derived from pentiptycene-based bisimine) achieves yields up to 80%.

-

Base : Tetramethylguanidine (TMG) facilitates alkoxide protonation.

Conditions :

| Parameter | Value/Description |

|---|---|

| Solvent | Water-based systems |

| Temperature | Room temperature |

| Reaction Time | Minutes to hours |

| Functional Group Tolerance | Hydroxyl, ester, amide, sulfonamide groups |

Mechanism :

-

Alkyne Activation : Cu(I) coordinates to the alkyne, forming a copper acetylide.

-

1,2-Addition : Propargylic alkoxide intermediate forms via nucleophilic attack.

-

Cyclization : Dehydrative closure yields the naphthyridinone core.

-

Catalyst Regeneration : Protonation of alkoxide regenerates Cu–Cl.

Advantages :

-

High Yield : Difluoromethyl naphthyridines form in 65–99% yields.

-

Scalability : Gram-scale synthesis is feasible without chromatography.

Alternative Synthetic Routes

Trifluoroacetyl Group Reduction

For substrates lacking direct difluoromethyl precursors, trifluoroacetyl intermediates can be reduced:

Steps :

-

Trifluoroacetyl Incorporation : React 2-aminopyridine with trifluoroacetyl chloride.

-

Reduction : Use selective reagents (e.g., LiAlH4) to convert CF3CO- to CF2H.

Challenges :

Post-Cyclization Functionalization

Functionalization after annulation offers flexibility:

Example Strategy :

-

Halogenation : Introduce Br or I at position 4 via electrophilic substitution.

-

Cross-Coupling : Suzuki reaction with difluoromethyl boronic acid.

Limitations :

-

Difluoromethyl Boronic Acid : Rare availability and instability.

-

Regioselectivity : Controlled substitution on naphthyridines remains challenging.

Key Challenges and Solutions

Difluoromethyl Group Stability

The CF2H group is prone to hydrolysis. Strategies include:

Copper Catalysis Optimization

| Parameter | Impact on Yield |

|---|---|

| Ligand Bulkiness | Pentiptycene-based ligands enhance yields |

| Solvent Polarity | Water promotes π-activation of alkynes |

| Temperature Control | Room temperature avoids decomposition |

Data Tables and Research Findings

Representative Reactions

Functional Group Compatibility

| Group | Tolerance | Notes |

|---|---|---|

| Hydroxyl | High | No suppression of Cu catalysis |

| Ester | High | Survives dehydrative conditions |

| Amide | Moderate | May require protective groups |

Chemical Reactions Analysis

7-Amino-4-(difluoromethyl)-1,8-naphthyridin-2(1H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and difluoromethyl groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Chemistry

7-Amino-4-(difluoromethyl)-1,8-naphthyridin-2(1H)-one serves as a crucial building block in organic synthesis. Its structure allows for the formation of complex molecules through various chemical reactions, including:

- Nucleophilic substitutions

- Coupling reactions

- Functionalization of aromatic systems

This versatility makes it valuable in the development of new materials and chemical intermediates.

Biological Activities

Research has highlighted the potential biological activities of this compound, particularly in the following areas:

Antimicrobial Properties:

Studies have indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial activity against various pathogens. This includes bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Activity:

this compound has shown promise in anticancer research. It may inhibit cancer cell proliferation and induce apoptosis through mechanisms involving the modulation of specific signaling pathways .

Neurological Applications:

The compound is being investigated for its effects on neurological disorders, including Alzheimer's disease and multiple sclerosis. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neuropharmacology .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on human cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

In vitro tests showed that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The findings support further exploration into its use as an antibiotic.

Mechanism of Action

The mechanism of action of 7-Amino-4-(difluoromethyl)-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the presence of functional groups. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their substituent effects are compared below:

Key Observations :

- Difluoromethyl vs.

- Difluoromethyl vs. Chloro : CF₂H is less reactive than chloro in substitution reactions but may improve bioavailability due to reduced toxicity .

- Difluoromethyl vs. Dimethyl : CF₂H introduces stronger electron-withdrawing effects compared to methyl, which could enhance hydrogen-bond acceptor capacity .

Physicochemical Properties

- Stability: Fluorine substituents generally enhance metabolic stability. For example, 7-amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is noted for poor stability, whereas fluorinated analogs are more resistant to oxidation .

Biological Activity

7-Amino-4-(difluoromethyl)-1,8-naphthyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H7F2N3O

- Molecular Weight : 201.16 g/mol

- CAS Number : 76541-91-8

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It affects pathways such as mTOR and PI3K, which are crucial for cell growth and survival.

Antitumor Activity

Several studies have reported the antitumor potential of this compound:

- In Vitro Studies : In cell lines such as A549 (lung cancer) and PC-3 (prostate cancer), the compound demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 50 µM, indicating its potential as a therapeutic agent against various cancers .

Mechanism Studies

The compound acts primarily by inhibiting the phosphorylation of key proteins involved in tumorigenesis:

- mTOR Pathway Inhibition : It has been shown to inhibit mTOR signaling, which is critical for cell growth and metabolism. This inhibition leads to reduced tumor cell proliferation and increased apoptosis .

Clinical Research

A notable clinical study explored the efficacy of this compound in combination with other chemotherapeutic agents. The results indicated enhanced antitumor effects when used alongside established treatments:

- Combination Therapy : The compound was tested in combination with trametinib (a MEK inhibitor) in a mouse xenograft model, showing improved efficacy compared to monotherapy .

Safety and Toxicology

Preliminary toxicity studies suggest that while the compound exhibits promising biological activity, further research is needed to fully understand its safety profile. Standard toxicity assays indicate a moderate safety margin at therapeutic doses; however, long-term studies are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.